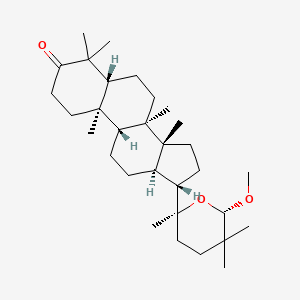
20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one involves the isolation of the compound from natural sources, specifically the twigs of Aglaia perviridis. The compound is typically extracted using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired product and the nature of the reaction .
Major Products Formed: The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives of the compound .
Scientific Research Applications
20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one has several scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential as a precursor for other compounds. In biology and medicine, it is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties . In industry, it may be used in the development of new materials and products .
Mechanism of Action
The mechanism of action of 20,24-Epoxy-24-methoxy-23(24-25)abeo-dammaran-3-one involves its interaction with various molecular targets and pathways . The specific pathways and targets depend on the biological activity being studied. For example, its anticancer activity may involve the inhibition of specific enzymes or signaling pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C31H52O3 |
|---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
(5R,8R,9R,10R,13R,14R,17S)-17-[(2S,6S)-6-methoxy-2,5,5-trimethyloxan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H52O3/c1-26(2)18-19-31(8,34-25(26)33-9)21-12-16-29(6)20(21)10-11-23-28(5)15-14-24(32)27(3,4)22(28)13-17-30(23,29)7/h20-23,25H,10-19H2,1-9H3/t20-,21+,22+,23-,25+,28+,29-,30-,31+/m1/s1 |
InChI Key |
AVUFEQKMVHVFSN-QQYBYBOWSA-N |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC([C@H](O5)OC)(C)C)C |
Canonical SMILES |
CC1(CCC(OC1OC)(C)C2CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


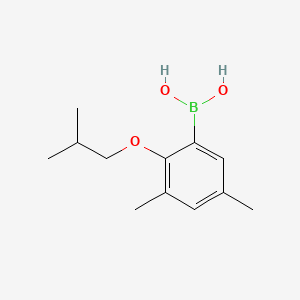

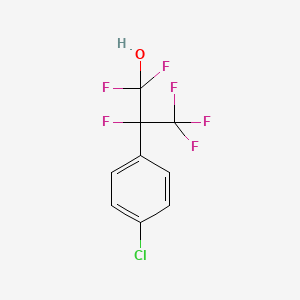
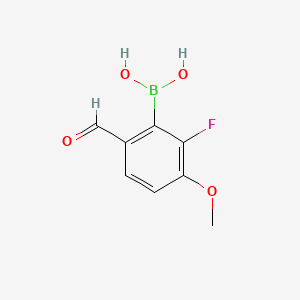

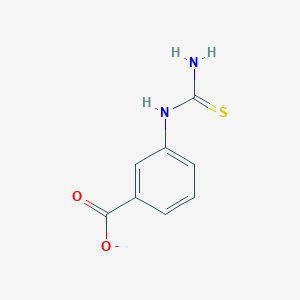
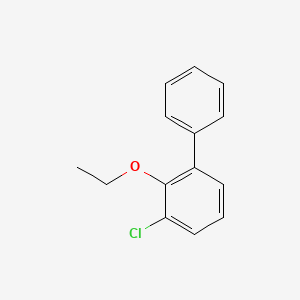
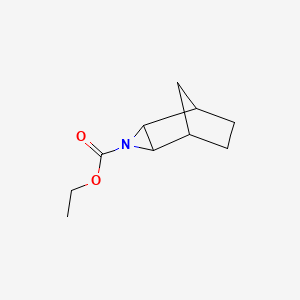
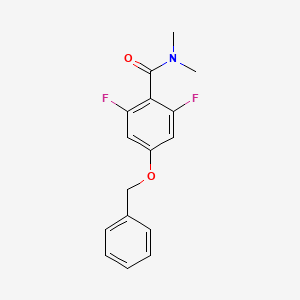
![(4'-Isopropoxy-[1,1'-biphenyl]-4-yl)(methyl)sulfane](/img/structure/B14760444.png)
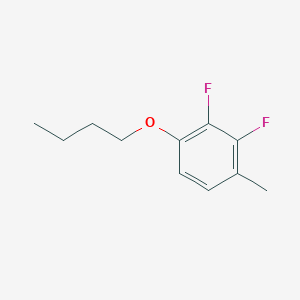
![(2S)-2-acetamido-N-[(3S,9S,12S,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide;acetic acid](/img/structure/B14760453.png)
![4-[3-(3-Bromo-4-hydroxyphenyl)-3-bicyclo[2.2.1]heptanyl]benzoic acid methyl ester](/img/structure/B14760458.png)
![N-[8-[(2S)-2-amino-2,4-dimethylpentoxy]-5H-chromeno[3,4-c]pyridin-2-yl]acetamide;formic acid](/img/structure/B14760460.png)
